Adenosine Receptor Binding Profile: Negative Evidence for Off-Target Selectivity
In radioligand displacement assays, 2-amino-N-cyclopentylpropanamide exhibited negligible affinity for adenosine A2A (Ki > 100,000 nM; [³H]-NECA displacement in rat striatal membranes) and adenosine A1 receptors (Ki > 100,000 nM; [³H]-DPCPX displacement in rat whole brain membranes) [1]. This contrasts sharply with known cyclopentyl-containing adenosine receptor ligands such as N⁶-cyclopentyladenosine (CPA), which displays low nanomolar affinity (Ki ~ 1–5 nM) at A1 receptors, establishing that the 2-amino-N-cyclopentylpropanamide scaffold is functionally silent at adenosine receptors under these assay conditions [2].
| Evidence Dimension | Adenosine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki > 100,000 nM at A2A and A1 receptors |
| Comparator Or Baseline | N⁶-Cyclopentyladenosine (CPA): Ki ~ 1–5 nM at A1 receptor (class-level reference) |
| Quantified Difference | Target compound is > 20,000-fold weaker than CPA at A1 receptor |
| Conditions | Radioligand displacement: [³H]-NECA (A2A, rat striatal membranes); [³H]-DPCPX (A1, rat whole brain membranes) |
Why This Matters
For researchers requiring a cyclopentyl-containing building block that avoids adenosine receptor engagement—critical in CNS, cardiovascular, or metabolic target programs—this compound offers a validated 'silent' scaffold, eliminating the confounding off-target pharmacology common to cyclopentyl-adenosine analogs.
- [1] BindingDB. BDBM50269836 (CHEMBL1621581): Affinity Data — Ki > 1.00E+5 nM for A2A and A1 receptors. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50269836 View Source
- [2] Jacobson KA, Gao ZG. Adenosine receptors as therapeutic targets. Nat Rev Drug Discov. 2006;5(3):247-264. doi:10.1038/nrd1983 View Source
